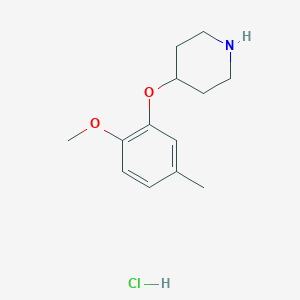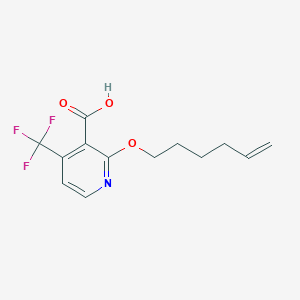
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Analyse Des Réactions Chimiques
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction and product.
Major Products: The products formed from these reactions vary based on the reactants and conditions used.
Applications De Recherche Scientifique
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and materials.
Biology: It plays a role in biological studies and experiments.
Industry: It is utilized in industrial processes and manufacturing.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds often exert their effects through:
Binding to Receptors: This can activate or inhibit specific cellular pathways.
Enzyme Inhibition: This can prevent the activity of certain enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Vorapaxar: An antiplatelet drug that inhibits thrombin-related platelet aggregation.
Tranexamic Acid: An antifibrinolytic that inhibits the activation of plasminogen.
Aminocaproic Acid: Another antifibrinolytic with a similar mechanism of action.
Propriétés
IUPAC Name |
4-(2-methoxy-5-methylphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(15-2)13(9-10)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRHSNFRWBOFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














